Latanoprost-Tris(triethylsilyl)ether
Übersicht
Beschreibung
Latanoprost tris(triethylsilyl) ether is a chemical compound primarily used as a precursor in the synthesis of latanoprost, an antiglaucoma agent. It is known for its high purity and stability, making it a valuable intermediate in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Latanoprost-Tris(triethylsilyl)ether wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in den Bereichen:
Chemie: Als Vorläufer bei der Synthese komplexer Prostaglandin-Analoga.
Biologie: Untersuchung der Auswirkungen von Prostaglandin-Derivaten auf biologische Systeme.
Medizin: Entwicklung neuer Glaukomtherapien.
Industrie: Produktion von pharmazeutischen Zwischenprodukten hoher Reinheit
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Umwandlung in Latanoprost, das dann am Prostaglandin F2-alpha-Rezeptor wirkt. Diese Interaktion führt zu einem erhöhten Abfluss des Kammerwassers aus dem Auge, wodurch der Augeninnendruck reduziert und Glaukomsymptome gelindert werden .
Wirkmechanismus
Target of Action
Latanoprost: Latanoprost Tris(triethylsilyl) Ether is a precursor in the synthesis of , a prodrug analog of prostaglandin F2 alpha (PGF2α) . The primary target of Latanoprost is the prostaglandin F receptor (FP receptor) . This receptor plays a crucial role in the regulation of intraocular pressure.
Mode of Action
As a prodrug, Latanoprost is converted into its active form in the body. The active form of Latanoprost acts as a selective agonist at the FP receptor . This interaction leads to an increase in the outflow of aqueous fluid from the eyes through the uveoscleral tract .
Pharmacokinetics
It can be administered once a day, which suggests good bioavailability .
Result of Action
The primary result of Latanoprost’s action is the reduction of elevated intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension . By increasing the outflow of aqueous fluid from the eyes, it helps to alleviate the symptoms of these conditions .
Safety and Hazards
Zukünftige Richtungen
Latanoprost is currently used to treat increased intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension . It is available as monotherapy or in a combination product with netarsudil or timolol . In the future, research may focus on developing new formulations or delivery methods to improve patient compliance and therapeutic efficacy.
Biochemische Analyse
Biochemical Properties
Latanoprost Tris(triethylsilyl) Ether interacts with various enzymes and proteins in the body. It functions as both an indirect activator of AMP-activated protein kinase and a selective retinoid X receptor α (RXRα) antagonist . This means it can selectively antagonize the transcription of a RXRα/peroxisome proliferator-activated receptor γ heterodimer .
Cellular Effects
The cellular effects of Latanoprost Tris(triethylsilyl) Ether are primarily observed in its role as a precursor to latanoprost. Latanoprost is known to reduce elevated intraocular pressure, a common symptom of glaucoma . It achieves this by increasing the natural outflow of fluid from the eye .
Molecular Mechanism
The molecular mechanism of Latanoprost Tris(triethylsilyl) Ether is closely tied to its role in the synthesis of latanoprost. As an indirect activator of AMP-activated protein kinase and a selective RXRα antagonist, it can influence various cellular processes .
Temporal Effects in Laboratory Settings
Latanoprost, the compound it helps synthesize, has been observed to reduce intraocular pressure within 3 to 4 hours of administration .
Dosage Effects in Animal Models
Latanoprost, the compound it helps synthesize, is typically administered as a single drop in the affected eye or eyes once a day .
Metabolic Pathways
Latanoprost, the compound it helps synthesize, is known to increase the natural outflow of fluid from the eye, suggesting it may play a role in fluid regulation pathways .
Transport and Distribution
Latanoprost, the compound it helps synthesize, is known to be distributed in the eye to reduce intraocular pressure .
Subcellular Localization
Latanoprost, the compound it helps synthesize, is known to act on the eye, suggesting it may localize to cells in the eye .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost tris(triethylsilyl) ether involves multiple steps, including silylation and esterification reactions. The process typically starts with the silylation of a prostaglandin intermediate, followed by esterification to form the final product. The reaction conditions often involve the use of silylating agents such as triethylsilyl chloride and bases like pyridine .
Industrial Production Methods
Industrial production of latanoprost tris(triethylsilyl) ether follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving controlled reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Latanoprost-Tris(triethylsilyl)ether unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in Latanoprost durch oxidative Prozesse.
Reduktion: Reduktion von Silylgruppen zur Bildung des Wirkstoffs.
Substitution: Ersatz von Silylgruppen durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogenide und Säuren werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Latanoprost, ein potentes Glaukommittel. Andere Nebenprodukte können verschiedene silylierte Zwischenprodukte sein .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Latanoprost: Der Wirkstoff, der aus Latanoprost-Tris(triethylsilyl)ether gebildet wird.
Bimatoprost: Ein weiteres Prostaglandin-Analog, das zur Behandlung von Glaukom eingesetzt wird.
Travoprost: Ähnlich in Struktur und Funktion wie Latanoprost.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Stabilität und Reinheit, was es zu einem idealen Vorläufer für die pharmazeutische Synthese macht. Seine Fähigkeit, effizient mehrere chemische Transformationen zu durchlaufen, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEHDXBRAVIY-ONPUMRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O5Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647796 | |
Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477884-78-9 | |
Record name | Latanoprost tris(triethylsilyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.